Ethyl 6-ethyl-2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 6-ethyl-2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a benzothiophene core, a furan ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-ethyl-2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the furan ring and the ethyl ester group. Key steps may include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Furan Ring: This step often involves the use of furan-2-carboxylic acid or its derivatives, which are coupled to the benzothiophene core using amide bond formation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethyl-2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring and the benzothiophene core can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 6-ethyl-2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Ethyl 6-ethyl-2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors, affecting signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-ethyl-2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: shares similarities with other benzothiophene derivatives, such as:
Uniqueness
- The presence of the furan ring in this compound distinguishes it from other similar compounds. This structural feature can influence its reactivity and interactions with biological targets, making it unique in its class.
Biological Activity
Ethyl 6-ethyl-2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (C18H21NO4S) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzothiophene core with various substituents that enhance its biological activity. The compound has a molar mass of approximately 345.43 g/mol and is soluble in organic solvents.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. The following table summarizes the findings from various studies regarding its cytotoxic effects on cancer cell lines:
Mechanisms of Action:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in MCF-7 cells, leading to a significant reduction in cell viability (26.86% decrease) after 48 hours of treatment. Flow cytometry analysis revealed an increase in early and late apoptotic cells compared to untreated controls .
- Cell Cycle Arrest : this compound causes G2/M phase arrest in the cell cycle, which contributes to its antiproliferative effects .
- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly inhibited tumor growth in mouse models, with a notable decrease in tumor mass compared to controls treated with standard chemotherapy agents like 5-FU .
Case Study 1: MCF-7 Cell Line
In a controlled study involving MCF-7 breast cancer cells:
- Objective : To evaluate the cytotoxic effects of this compound.
Results :
The compound displayed an IC50 value of 23.2 μM after 48 hours. Flow cytometric analysis indicated that treatment led to:
- Early apoptosis: 8.73% (compared to 3.78% in control)
- Late apoptosis: 18.13% (compared to 2.75% in control)
- G2/M phase arrest increased from 17.23% to 25.56% .
Case Study 2: HepG2 Cell Line
In HepG2 liver cancer cells:
- Objective : To assess the growth inhibition potential.
Results :
The compound showed an IC50 value of 45 μM, indicating moderate cytotoxicity and suggesting further investigation into its use as a therapeutic agent for liver cancer .
Properties
IUPAC Name |
ethyl 6-ethyl-2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-3-11-7-8-12-14(10-11)24-17(15(12)18(21)22-4-2)19-16(20)13-6-5-9-23-13/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVMSOINSAONLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.